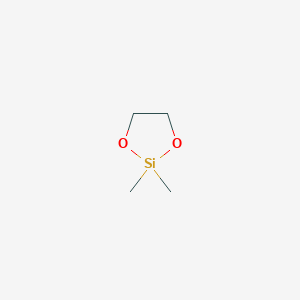
2,2-Dimethyl-1,3,2-dioxasilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C4H10O2Si. It is a cyclic compound containing silicon, oxygen, and carbon atoms. This compound is known for its unique structure, which includes a silicon atom bonded to two oxygen atoms and two methyl groups, forming a five-membered ring. The presence of silicon in its structure makes it an interesting subject of study in organosilicon chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3,2-dioxasilolane can be synthesized through the reaction of dichlorodimethylsilane with ethylene glycol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction is as follows:
Cl2Si(CH3)2+HOCH2CH2OH→C4H10O2Si+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dichlorodimethylsilane and ethylene glycol are combined under controlled conditions. The reaction is typically catalyzed by a base such as pyridine to enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water to form silanols and diols.
Oxidation: It can be oxidized to form siloxanes.
Substitution: The silicon atom can undergo substitution reactions with nucleophiles, replacing one of the oxygen atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and ethylene glycol.
Oxidation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-1,3,2-dioxasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用機序
The mechanism by which 2,2-Dimethyl-1,3,2-dioxasilolane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique structure enables it to act as a versatile intermediate in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A cyclic compound with a similar structure but without the silicon atom.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with two methyl groups but no silicon.
1,3-Dioxa-2-silacyclopentane: A compound with a similar silicon-oxygen-carbon ring structure.
Uniqueness
2,2-Dimethyl-1,3,2-dioxasilolane is unique due to the presence of the silicon atom in its structure. This silicon atom imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
57915-66-9 |
|---|---|
分子式 |
C4H10O2Si |
分子量 |
118.21 g/mol |
IUPAC名 |
2,2-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C4H10O2Si/c1-7(2)5-3-4-6-7/h3-4H2,1-2H3 |
InChIキー |
DWKPMRBAJMBVPY-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


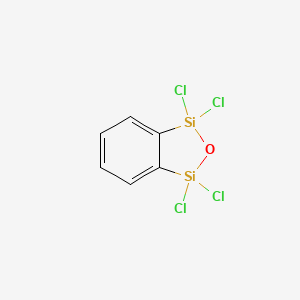
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
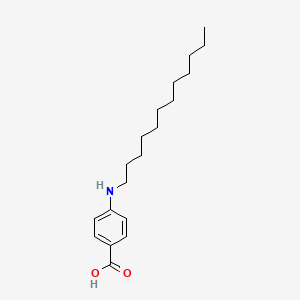
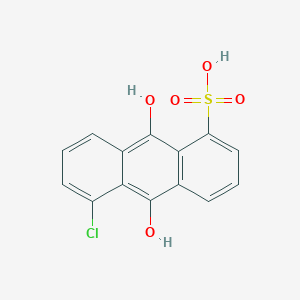
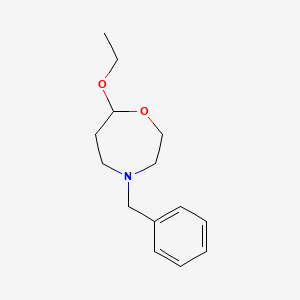


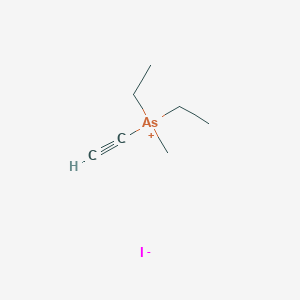
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
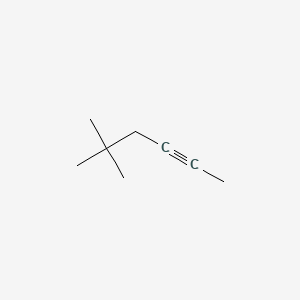
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

